4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate
Brand Name: Vulcanchem
CAS No.: 92479-59-9
VCID: VC0145077
InChI: InChI=1S/C23H25N2.ClHO4/c1-4-25-18-17-20(22-11-7-8-12-23(22)25)10-6-5-9-19-13-15-21(16-14-19)24(2)3;2-1(3,4)5/h5-18H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1
SMILES: CC[N+]1=CC=C(C2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O
Molecular Formula: C23H25N2.ClO4
Molecular Weight: 428.9

4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate

CAS No.: 92479-59-9

Cat. No.: VC0145077

Molecular Formula: C23H25N2.ClO4

Molecular Weight: 428.9

* For research use only. Not for human or veterinary use.

4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate - 92479-59-9

Specification

CAS No. 92479-59-9
Molecular Formula C23H25N2.ClO4
Molecular Weight 428.9
IUPAC Name 4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate
Standard InChI InChI=1S/C23H25N2.ClHO4/c1-4-25-18-17-20(22-11-7-8-12-23(22)25)10-6-5-9-19-13-15-21(16-14-19)24(2)3;2-1(3,4)5/h5-18H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1
SMILES CC[N+]1=CC=C(C2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O
Appearance Dark maroon crystals, no odor

Introduction

Chemical Identity and Nomenclature

The compound 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate is identified by several key parameters in chemical databases and scientific literature. It has been assigned the PubChem CID 21977502, indicating its registration in this major chemical database . The compound is also known by several synonyms including the CAS registry number 92479-59-9, as well as LDS 798 and LDS798, which are commonly used laboratory designations . These identifiers are crucial for unambiguous referencing in scientific literature and database searches.

The chemical name itself describes the compound's structure: a quinolinium core with ethyl substitution at position 1, connected via a butadienyl chain at position 4 to a dimethylamino-substituted phenyl group, with perchlorate as the counterion. This systematic naming follows IUPAC conventions, providing a clear structural description that allows chemists to understand the molecular arrangement without visual representation.

The compound's parent structure, without the perchlorate counterion, has been assigned PubChem CID 10434183 and is named 4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline . This relationship between the salt form and its parent compound is important for understanding its chemical behavior and properties in different environments.

Structural and Physical Properties

Molecular Structure

4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate possesses a complex structure featuring several key structural elements. The compound contains a positively charged quinolinium heterocycle substituted with an ethyl group at the nitrogen position. This cationic center is connected to a conjugated butadienyl chain that links to a dimethylamino-substituted phenyl ring . The extended π-conjugation system spanning from the quinolinium through the butadienyl bridge to the dimethylaminophenyl group is particularly notable, as it contributes to the compound's spectroscopic properties.

The perchlorate (ClO₄⁻) counterion balances the positive charge on the quinolinium nitrogen, forming an ionic compound. This structural arrangement influences the compound's solubility, stability, and interactions with biological materials.

Physical Characteristics

The molecular weight of 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate is precisely 428.9 g/mol, as computed by PubChem 2.2 . This relatively high molecular weight, combined with its ionic nature, influences its physical properties including solubility and diffusion characteristics in various media.

While specific data on physical appearance is limited in the available sources, compounds of this class typically present as crystalline solids with colors ranging from orange to deep red, reflecting their extended conjugation systems that absorb in the visible spectrum.

Molecular Formula and Composition

The compound's molecular composition can be represented in a data table format for clarity:

PropertyValue
Molecular FormulaC₂₃H₂₃N₂⁺·ClO₄⁻
Molecular Weight428.9 g/mol
Creation Date in PubChem2007-12-05
Last Modified2025-03-01
Parent Compound CID10434183
Parent Compound FormulaC₂₃H₂₃N₂⁺

This molecular composition, with its balance of hydrophobic and hydrophilic regions, contributes to the compound's solubility profile and interactions with biological materials .

Spectroscopic Properties

Absorption and Emission Characteristics

The extended conjugation system in 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate gives rise to distinctive spectroscopic properties. While specific spectral data for this exact compound is limited in the available sources, the structural features suggest absorption in the visible region of the electromagnetic spectrum. The positively charged quinolinium core connected to the electron-donating dimethylamino group via a conjugated butadienyl linker creates a push-pull electronic system that typically results in long-wavelength absorption.

The compound's extended π-conjugation system is likely responsible for its utility in spectroscopic applications. Similar compounds with this structural motif often exhibit significant Stokes shifts (the difference between absorption and emission wavelengths), making them valuable as fluorescent probes in biological research.

Solvatochromism and Environmental Sensitivity

Compounds with similar structural features often exhibit solvatochromic properties—changes in absorption or emission spectra depending on solvent polarity. The charged nature of 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate, combined with its extended conjugation, suggests potential sensitivity to environmental factors such as solvent polarity, pH, and the presence of macromolecules like proteins or nucleic acids.

This environmental sensitivity can be advantageous in research applications, potentially allowing the compound to serve as a sensor for microenvironmental changes or as a probe for specific biomolecular interactions.

Chemical Reactivity and Stability

General Chemical Behavior

The chemical reactivity of 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate is influenced by several structural features. The positively charged quinolinium center can serve as an electrophilic site, while the dimethylamino group provides nucleophilic character. The conjugated butadienyl bridge, while contributing to the compound's spectroscopic properties, may also be susceptible to addition reactions or photooxidation under certain conditions.

The perchlorate counterion, while generally stable under normal conditions, is known to be a strong oxidizer. This characteristic requires consideration during storage and handling, particularly when the compound is present in large quantities or exposed to heating, which could potentially lead to decomposition.

Stability Considerations

Based on its structure, 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate may exhibit sensitivity to light due to its extended conjugation system. Photochemical degradation is a potential concern for long-term storage, suggesting that the compound should ideally be stored in amber containers protected from light.

Additionally, the hygroscopic nature of many perchlorate salts suggests that moisture control may be important for maintaining the compound's stability and purity during storage. These considerations are particularly important for ensuring reproducible results in research applications.

Synthesis and Preparation Methods

Purification Techniques

Purification of ionic dyes such as 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate typically involves recrystallization techniques, often from alcohol/water mixtures or other appropriate solvent systems. Column chromatography may also be employed, though care must be taken in choosing appropriate stationary and mobile phases due to the compound's ionic nature.

High-performance liquid chromatography (HPLC) is often used for final purification and quality control of such compounds, allowing for the removal of closely related structural isomers or synthetic intermediates that might affect the compound's performance in research applications.

Analytical Characterization Techniques

Structural Confirmation Methods

The structural characterization of 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate typically employs a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would provide critical information about the carbon-hydrogen framework and confirm the presence of key structural elements such as the quinolinium core, ethyl substituent, butadienyl linker, and dimethylamino group.

Mass spectrometry would confirm the molecular weight and fragmentation pattern, offering additional structural verification. Infrared spectroscopy could identify characteristic functional group absorptions, including those associated with the perchlorate counterion.

Applications in Scientific Research

Biological Staining Applications

Based on its structural features, 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate likely possesses fluorescent properties that make it valuable for biological staining applications. Compounds with similar structures often exhibit affinity for cellular components such as nucleic acids, proteins, or cellular membranes, allowing visualization of these structures in microscopy or flow cytometry applications.

The cationic nature of the compound may facilitate interactions with negatively charged biomolecules such as DNA or RNA, potentially enabling nucleic acid visualization or quantification. These applications would be particularly valuable in cell biology, molecular biology, and genetic research.

Photophysical Studies

The extended conjugation system in 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate makes it a candidate for studies of photophysical phenomena. Research into excited-state dynamics, energy transfer processes, or solvent effects on fluorescence properties could employ this compound as a model system or probe.

Such photophysical studies contribute to our fundamental understanding of light-matter interactions and can inform the design of improved fluorescent probes for biological and materials science applications.

Structure-Activity Relationships

Structural Features and Function

The structure of 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate contains several key elements that contribute to its properties and applications:

  • The quinolinium core provides a rigid, planar, heterocyclic structure with a delocalized positive charge

  • The ethyl substituent on the quinolinium nitrogen influences solubility and may affect interactions with biomolecules

  • The butadienyl linker extends conjugation and potentially contributes to spectroscopic properties

  • The dimethylamino group serves as an electron donor in the conjugated system

  • The perchlorate counterion balances charge and influences solubility

Each of these structural elements can potentially be modified to tune the compound's properties for specific applications, creating opportunities for structure-activity relationship studies.

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